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molecular formula C11H14N2O B8325337 5-Methyl-5-(2-pyridinyl)-2-piperidone

5-Methyl-5-(2-pyridinyl)-2-piperidone

Cat. No. B8325337
M. Wt: 190.24 g/mol
InChI Key: NGEAAWWWXZBPDS-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a dried flask under nitrogen was added borane tetrahydrofuran complex (1 M solution, 8.79 ml, 8.79 mmol), and tetrahydrofuran (10 ml). The solution was cooled to 0° C. and a solution of 5-methyl-5-(2-pyridinyl)-2-piperidone (Preparation 41, 1 g, 5.26 mmol) in tetrahydrofuran (20 ml) was added. The reactants were warmed to room temperature and then heated at reflux for 6 h. Further borane tetrahydrofuran, complex (1M solution, 8.79 ml, 8.79 mmol) was added and the reaction mixture was heated at reflux for 18 h. Thin layer chromatography still showed starting material was present so further borane tetrahydrofuran complex (1M solution, 8.79 ml, 8.79 mmol) was added and the reaction mixture was heated under reflux for 18 h. Upon completion hydrochloric acid (6M) was added to the reaction mixture and the mixture was stirred for 30 min. The reaction mixture was partially concentrated before adjusting to pH 11 with solid sodium hydroxide. The organic extracts were extracted with dichloromethane (5×20 ml) and dried (Na2SO4) to give a crude oil (0.45 g). The oil was purified by flash chromatography eluting with dichloromethane:methanol:0.88 ammonia solution (94:4:2) to give the title compound as an oil (0.20 g, 22%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH2:7][NH:6][C:5](=O)[CH2:4][CH2:3]1.O1CCCC1.B.Cl>O1CCCC1>[NH3:6].[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH2:3][CH2:4][CH2:5][NH:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CCC(NC1)=O)C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.B
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants were warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
EXTRACTION
Type
EXTRACTION
Details
The organic extracts were extracted with dichloromethane (5×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
to give a crude oil (0.45 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CC1(CNCCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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